molecular formula C20H22BClO4 B6327933 Benzyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096995-67-2

Benzyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No. B6327933
CAS RN: 2096995-67-2
M. Wt: 372.7 g/mol
InChI Key: XZTLYCXPLGEESL-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate (also known as B2C5-TMDDB) is a novel boron-containing compound with potential applications in organic synthesis and in the field of medicinal chemistry. B2C5-TMDDB is a new type of boron-containing compound with a unique structure and properties that make it a promising candidate for use in a variety of scientific and industrial applications.

Scientific Research Applications

B2C5-TMDDB has potential applications in the field of medicinal chemistry. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. It has also been used in the synthesis of various other boron-containing compounds, such as boron-dipyrromethanes and boron-dipyridine complexes. In addition, it has been used as a catalyst in the synthesis of organic compounds and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of B2C5-TMDDB is not yet fully understood. However, it is believed that its antioxidant and anti-inflammatory activities are due to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. In addition, its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
B2C5-TMDDB has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). Furthermore, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using B2C5-TMDDB in laboratory experiments is its high yield and low cost. In addition, it is relatively easy to synthesize and purify, and it is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in a suitable solvent such as toluene. In addition, it is not very soluble in organic solvents, so it must be dissolved in an organic solvent at elevated temperatures.

Future Directions

There are a number of potential future directions for B2C5-TMDDB. These include further research into its mechanism of action, its potential applications in the field of medicinal chemistry, and its use as a catalyst for the synthesis of organic compounds. In addition, further research could be conducted into its potential use as a reagent in the synthesis of heterocyclic compounds and its potential use in the synthesis of other boron-containing compounds. Finally, further research could be conducted into its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

B2C5-TMDDB is synthesized through a multi-step process that involves the reaction of benzyl bromide with 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid. The reaction is conducted in a solvent such as toluene, and the product is isolated by filtration. The product is then purified by recrystallization and characterized by spectroscopic methods. The overall yield of B2C5-TMDDB is approximately 70%.

properties

IUPAC Name

benzyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BClO4/c1-14-12-20(2,3)26-21(25-14)16-9-10-18(22)17(11-16)19(23)24-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTLYCXPLGEESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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